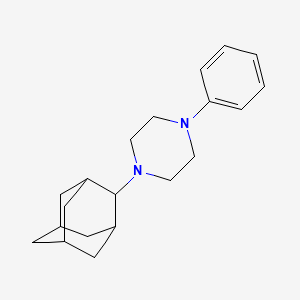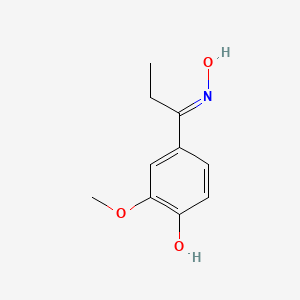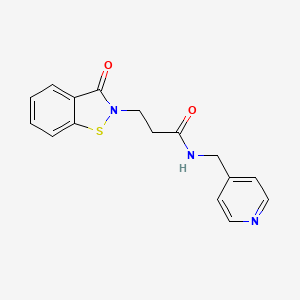![molecular formula C25H32N2O4 B6118158 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent analgesic that acts on the nicotinic acetylcholine receptors in the central nervous system, providing relief from pain without the sedative effects associated with traditional opioids. In
作用機序
ABT-594 acts on the nicotinic acetylcholine receptors in the central nervous system, specifically the α3β4 subtype. By binding to these receptors, ABT-594 activates the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain perception. This results in the relief of pain without the sedative effects associated with traditional opioids.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of pain perception. ABT-594 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
実験室実験の利点と制限
ABT-594 has a number of advantages for lab experiments. It is highly potent and selective, making it an ideal tool for studying the function of nicotinic acetylcholine receptors. However, its complex synthesis method and high cost may limit its use in some labs.
将来の方向性
There are a number of future directions for research on ABT-594. One area of interest is its potential use in the treatment of addiction, particularly nicotine addiction. ABT-594 may also have applications in the treatment of other types of pain, such as neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of ABT-594.
合成法
The synthesis method for ABT-594 involves the reaction of 4-(4-methoxyphenyl)-3-oxobutanoic acid with 1-phenylbutylamine to form the corresponding amide. This amide is then reacted with piperidine and acetic anhydride to produce the final product, ABT-594. The process is highly complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
ABT-594 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to be highly effective in relieving pain without the sedative effects associated with traditional opioids. ABT-594 has also been studied for its potential use in the treatment of addiction, as it acts on the same receptors as nicotine and may help to reduce cravings.
特性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-(1-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-4-8-22(19-9-6-5-7-10-19)26-25(29)20-11-12-23(24(17-20)30-3)31-21-13-15-27(16-14-21)18(2)28/h5-7,9-12,17,21-22H,4,8,13-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWXOYTYNSJVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)



![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)

![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)